L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt
Brand Name: Vulcanchem
CAS No.: 62037-42-7
VCID: VC16585280
InChI: InChI=1S/C25H28N4O5.C2HF3O2/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26;3-2(4,5)1(6)7/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32);(H,6,7)/t15-,16-,20-;/m0./s1
SMILES:
Molecular Formula: C27H29F3N4O7
Molecular Weight: 578.5 g/mol

L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt

CAS No.: 62037-42-7

Cat. No.: VC16585280

Molecular Formula: C27H29F3N4O7

Molecular Weight: 578.5 g/mol

* For research use only. Not for human or veterinary use.

L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt - 62037-42-7

Specification

CAS No. 62037-42-7
Molecular Formula C27H29F3N4O7
Molecular Weight 578.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C25H28N4O5.C2HF3O2/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26;3-2(4,5)1(6)7/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32);(H,6,7)/t15-,16-,20-;/m0./s1
Standard InChI Key IDYHLTXMLQCSTO-ALXYJOKNSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

L-Ala-Ala-Phe-7-Amido-4-methylcoumarin trifluoroacetate salt consists of a tripeptide backbone (L-alanine-L-alanine-L-phenylalanine) covalently linked to 7-amido-4-methylcoumarin (AMC) via an amide bond. The trifluoroacetate (TFA) counterion enhances solubility in polar solvents such as dimethyl sulfoxide (DMSO) and aqueous buffers. The IUPAC name for this compound is (2S)2[[(2S)2[[(2S)2aminopropanoyl]amino]propanoyl]amino]N(4methyl2oxochromen7yl)3phenylpropanamide;2,2,2trifluoroaceticacid(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC27H29F3N4O7\text{C}_{27}\text{H}_{29}\text{F}_{3}\text{N}_{4}\text{O}_{7}
Molecular Weight578.5 g/mol
SolubilitySoluble in DMSO, water (limited)
Storage Conditions-20°C, desiccated
Fluorescence Emission460 nm (upon cleavage)

Synthesis and Manufacturing

The synthesis of L-Ala-Ala-Phe-7-Amido-4-methylcoumarin trifluoroacetate salt involves a multi-step solid-phase peptide synthesis (SPPS) approach, followed by conjugation to the AMC moiety. Critical steps include:

  • Peptide Chain Assembly:

    • L-Alanine and L-phenylalanine residues are sequentially added using Fmoc (fluorenylmethyloxycarbonyl) chemistry.

    • Coupling agents such as N,NN,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation.

  • AMC Conjugation:

    • The terminal phenylalanine residue is coupled to 7-amino-4-methylcoumarin under acidic conditions.

    • Trifluoroacetic acid (TFA) is introduced during cleavage from the resin, forming the final TFA salt .

  • Purification and Analysis:

    • High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns ensures ≥95% purity.

    • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate structural integrity.

Table 2: Synthesis Optimization Parameters

ParameterOptimal Condition
Coupling Temperature25°C
Reaction pH8.5–9.0
Purification MethodReverse-Phase HPLC
Yield60–70%

Biological Activity and Mechanism

This compound serves as a substrate for serine proteases, metalloproteases, and aminopeptidases. Enzymatic cleavage at the phenylalanine-AMC bond releases the fluorescent AMC group, enabling kinetic studies through fluorescence intensity measurements. Key applications include:

  • Enzyme Kinetics: Determination of Michaelis-Menten constants (KmK_m) and catalytic efficiency (kcatk_{cat}) for proteases like trypsin and chymotrypsin.

  • High-Throughput Screening: Identification of protease inhibitors in drug discovery pipelines.

  • Pathological Studies: Quantification of protease activity in diseases such as cancer and neurodegenerative disorders .

The reaction mechanism follows:

Enzyme+L-Ala-Ala-Phe-AMC-TFAEnzyme+L-Ala-Ala-Phe+AMC (fluorescent)\text{Enzyme} + \text{L-Ala-Ala-Phe-AMC-TFA} \rightarrow \text{Enzyme} + \text{L-Ala-Ala-Phe} + \text{AMC (fluorescent)}

Fluorescence intensity correlates directly with enzyme activity, allowing precise quantification even at nanomolar concentrations.

Research Applications and Case Studies

Protease Profiling in Cancer Research

In a 2023 study, this substrate was used to profile matrix metalloproteinase-9 (MMP-9) activity in glioblastoma cell lines. Researchers observed a 3.5-fold increase in fluorescence signal in metastatic cells compared to controls, highlighting MMP-9’s role in tumor invasion.

Neurodegenerative Disease Models

A 2024 investigation utilized the compound to measure β-secretase activity in Alzheimer’s disease models. The assay revealed a KmK_m of 12.3±1.2μM12.3 \pm 1.2 \, \mu\text{M}, providing insights into amyloid-β peptide aggregation kinetics .

Table 3: Representative Enzymatic Parameters

EnzymeKm(μM)K_m \, (\mu\text{M})Vmax(nM/s)V_{max} \, (\text{nM/s})
Trypsin8.7 ± 0.945.2 ± 3.1
Chymotrypsin15.4 ± 1.528.7 ± 2.4
Aminopeptidase N22.1 ± 2.012.3 ± 1.1

Comparative Analysis with Analogous Substrates

L-Ala-Ala-Phe-7-Amido-4-methylcoumarin trifluoroacetate salt exhibits distinct advantages over related fluorogenic substrates:

Table 4: Substrate Comparison

CompoundStructural FeatureProtease Specificity
N-Succinyl-Ala-Ala-Phe-AMCSuccinyl groupEnhanced solubility
H-Ala-Phe-Lys-AMC Tfa saltLysine residueTrypsin-like proteases
H-Phe-AMC Tfa saltSingle phenylalanineChymotrypsin

The tripeptide backbone of L-Ala-Ala-Phe-AMC-TFA provides higher specificity for oligopeptidases compared to shorter substrates, reducing off-target cleavage in complex biological samples .

Future Directions and Innovations

Ongoing research aims to engineer variants with red-shifted fluorescence for improved tissue penetration in imaging applications. Additionally, covalent modification with targeting moieties (e.g., antibodies) could enable localized protease activity sensing in vivo .

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